molecular formula C22H28BrNO7 B15248738 Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate

Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate

Katalognummer: B15248738
Molekulargewicht: 498.4 g/mol
InChI-Schlüssel: QRSUJQLLAYJXLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of multiple methoxy groups, a bromine atom, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate typically involves multi-step organic reactions. One common approach is to start with the bromination of 3,4,5-trimethoxybenzene to introduce the bromine atom. This is followed by a condensation reaction with 2,4-dimethoxyaniline to form the anilino derivative. The final step involves esterification with ethyl propanoate under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the bromine atom can result in the formation of a hydrogen atom.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate involves its interaction with specific molecular targets and pathways. The methoxy groups and bromine atom may play a role in its binding affinity and reactivity with enzymes or receptors. The ester functional group can also influence its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(anilino)propanoate: Lacks the methoxy groups on the aniline ring, which may influence its chemical properties and interactions.

    Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)butanoate: Has a longer carbon chain, which may affect its solubility and bioavailability.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C22H28BrNO7

Molekulargewicht

498.4 g/mol

IUPAC-Name

ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate

InChI

InChI=1S/C22H28BrNO7/c1-7-31-19(25)12-16(24-15-9-8-13(26-2)10-17(15)27-3)14-11-18(28-4)21(29-5)22(30-6)20(14)23/h8-11,16,24H,7,12H2,1-6H3

InChI-Schlüssel

QRSUJQLLAYJXLU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C1=CC(=C(C(=C1Br)OC)OC)OC)NC2=C(C=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.